molecular formula C31H25N5O3S B11629749 (2Z)-2-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

(2Z)-2-{[3-(4-butoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-phenyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B11629749
M. Wt: 547.6 g/mol
InChI Key: UZOVRAGKUIDBFP-XHPQRKPJSA-N
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Description

The compound “(2Z)-2-{[3-(4-BUTOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE” is a complex organic molecule that belongs to the class of thiazolotriazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. The starting materials often include substituted phenylhydrazines, aldehydes, and thiosemicarbazides. The reaction conditions may involve:

    Condensation reactions: To form the pyrazole ring.

    Cyclization reactions: To form the thiazolotriazine core.

    Substitution reactions: To introduce various functional groups.

Industrial Production Methods

Industrial production methods for such complex molecules often involve:

    Batch processing: For precise control over reaction conditions.

    Continuous flow synthesis: For large-scale production with improved efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: To form oxidized derivatives.

    Reduction: To reduce specific functional groups.

    Substitution: To introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens or alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: May yield alcohols or amines.

    Substitution: May yield halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: As a ligand in catalytic reactions.

    Material Science: As a building block for advanced materials.

Biology

    Enzyme Inhibition: As a potential inhibitor of specific enzymes.

    Protein Binding: As a probe for studying protein-ligand interactions.

Medicine

    Drug Development: As a lead compound for developing new pharmaceuticals.

    Therapeutic Agents: For treating various diseases.

Industry

    Agriculture: As a potential pesticide or herbicide.

    Polymer Science: As a monomer for synthesizing polymers.

Mechanism of Action

The mechanism of action of this compound involves:

    Molecular Targets: Such as enzymes, receptors, or DNA.

    Pathways Involved: Such as signal transduction pathways or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • **(2Z)-2-{[3-(4-METHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE
  • **(2Z)-2-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-6-PHENYL-2H,3H,7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7-DIONE

Uniqueness

The uniqueness of the compound lies in its specific functional groups and structural configuration, which may confer unique biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C31H25N5O3S

Molecular Weight

547.6 g/mol

IUPAC Name

(2Z)-2-[[3-(4-butoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione

InChI

InChI=1S/C31H25N5O3S/c1-2-3-18-39-25-16-14-22(15-17-25)27-23(20-35(33-27)24-12-8-5-9-13-24)19-26-30(38)36-31(40-26)32-29(37)28(34-36)21-10-6-4-7-11-21/h4-17,19-20H,2-3,18H2,1H3/b26-19-

InChI Key

UZOVRAGKUIDBFP-XHPQRKPJSA-N

Isomeric SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C6=CC=CC=C6

Canonical SMILES

CCCCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)C5=CC=CC=C5)S3)C6=CC=CC=C6

Origin of Product

United States

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